molecular formula C5H6N4 B3085228 2-(4-amino-1H-pyrazol-1-yl)acetonitrile CAS No. 1152842-04-0

2-(4-amino-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B3085228
CAS No.: 1152842-04-0
M. Wt: 122.13 g/mol
InChI Key: XMHXCZMZXXAHRY-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)acetonitrile is an organic compound with the molecular formula C5H6N4. It is a colorless to pale yellow solid that is stable at room temperature. This compound is soluble in most organic solvents such as ethanol and dimethylformamide, and slightly soluble in water .

Chemical Reactions Analysis

2-(4-amino-1H-pyrazol-1-yl)acetonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-amino-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials

Comparison with Similar Compounds

2-(4-amino-1H-pyrazol-1-yl)acetonitrile can be compared with other similar compounds such as:

  • This compound hydrochloride
  • 1H-Pyrazole-1-acetonitrile, 4-amino-
  • 2-(4-Aminopyrazol-1-yl)acetonitrile

These compounds share similar structural features but may differ in their chemical properties and reactivity.

Biological Activity

2-(4-amino-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C5H7N5\text{Chemical Formula C}_5\text{H}_7\text{N}_5

This compound features a pyrazole ring with an amino group and an acetonitrile moiety, which may contribute to its biological activity.

The biological activity of this compound is thought to arise from its ability to interact with various biological targets. Research indicates that pyrazole derivatives can function as enzyme inhibitors, particularly in the context of cancer treatment. For instance, compounds similar to this compound have been investigated for their inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Anticancer Activity

A study highlighted the potential of pyrazole derivatives as CDK inhibitors. For example, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines exhibited potent inhibitory activity against CDK2, with Ki values in the low nanomolar range. These findings suggest that similar pyrazole derivatives, including this compound, could also possess significant anticancer properties .

Anti-inflammatory Effects

Research has shown that pyrazole compounds can exhibit anti-inflammatory activity. For instance, several pyrazole derivatives were found to inhibit cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses . This suggests that this compound may have potential applications in treating inflammatory diseases.

Antimicrobial Activity

Pyrazoles have been reported to possess antimicrobial properties against various pathogens. In particular, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The structural features of this compound may contribute to similar antimicrobial effects.

Case Studies

StudyFindings
Study on CDK Inhibition N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines showed potent CDK2 inhibition (Ki = 0.005 µM) and antiproliferative activity against ovarian cancer cells .
Anti-inflammatory Activity Pyrazole derivatives inhibited TNF-α and IL-6 production significantly, suggesting potential for use in inflammatory diseases .
Antimicrobial Properties Compounds exhibited significant antibacterial activity against E. coli and S. aureus, indicating their potential as antimicrobial agents .

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-1-2-9-4-5(7)3-8-9/h3-4H,2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHXCZMZXXAHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152842-04-0
Record name 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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